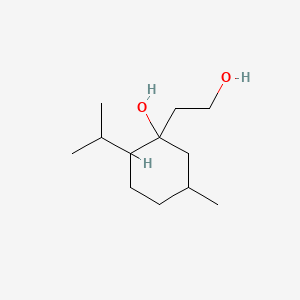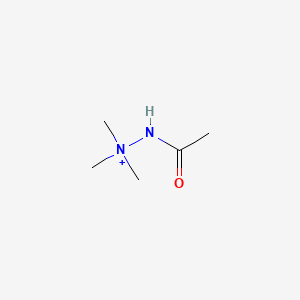
Propylene diacetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene diacetoacetate is an organic compound with the chemical formula C11H16O6. It is a diester derived from acetoacetic acid and propylene glycol. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylene diacetoacetate can be synthesized through the esterification of acetoacetic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propylene diacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Propylene diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of propylene diacetoacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its ester groups can undergo hydrolysis to form acetoacetic acid, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid and ethanol, widely used in organic synthesis.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.
Diethyl malonate: An ester of malonic acid and ethanol, used in similar synthetic applications.
Uniqueness
Propylene diacetoacetate is unique due to its diester structure, which provides additional reactivity and versatility in chemical reactions compared to monoesters like ethyl acetoacetate and methyl acetoacetate. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6079-90-9 |
|---|---|
Fórmula molecular |
C11H16O6 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
2-(3-oxobutanoyloxy)propyl 3-oxobutanoate |
InChI |
InChI=1S/C11H16O6/c1-7(12)4-10(14)16-6-9(3)17-11(15)5-8(2)13/h9H,4-6H2,1-3H3 |
Clave InChI |
LJJMDCNKKJRLBW-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CC(=O)C)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


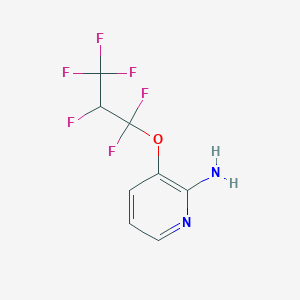
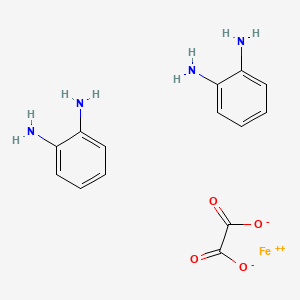
![Glycerol,[2-3h]](/img/structure/B13754889.png)
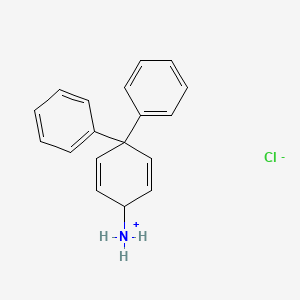
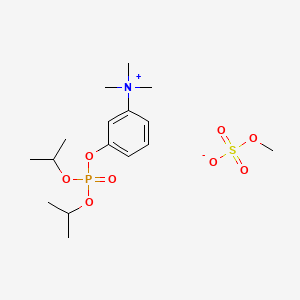

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
